1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
Description
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Properties
IUPAC Name |
1-benzyl-5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2FN2S/c24-20-11-8-18(12-21(20)25)22-13-27-23(28(22)14-16-4-2-1-3-5-16)29-15-17-6-9-19(26)10-7-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBSGGJMSSMIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring, which is known for its diverse biological activities. The specific structural formula is as follows:
- Molecular Formula : C23H20Cl2FN2S
- Molecular Weight : 453.39 g/mol
Anticancer Properties
Research has indicated that imidazole derivatives exhibit notable anticancer activity. The compound has been evaluated for its ability to inhibit various cancer cell lines. A study demonstrated that related imidazole compounds could inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. The most potent analogs showed IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell growth .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | Farnesyltransferase | 0.5 - 5.0 |
| Analog 29 | Farnesyltransferase | 0.2 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies suggest that it can inhibit the growth of Staphylococcus aureus and other pathogens, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .
The proposed mechanism for the anticancer activity involves the inhibition of farnesyltransferase, which prevents the proper localization of oncogenic proteins to the cell membrane, thereby inhibiting cancer cell proliferation. Additionally, the presence of electron-withdrawing groups like dichlorophenyl enhances its reactivity and binding affinity to target proteins .
Case Study 1: Antitumor Efficacy
A study involving various imidazole derivatives found that those with similar structural features to this compound demonstrated significant cytotoxicity against multiple tumor cell lines, including breast and colon cancer cells. The results indicated that these compounds could be developed into effective chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazole and imidazole derivatives showed that compounds structurally related to our compound exhibited strong antibacterial effects against resistant strains of bacteria. The study concluded that modifications in the side chains could enhance efficacy without increasing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
